molecular formula C22H16BrFN4OS2 B2379726 N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide CAS No. 921122-88-5

N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Cat. No. B2379726
M. Wt: 515.42
InChI Key: ODJALXVUVPSKPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H16BrFN4OS2 and its molecular weight is 515.42. The purity is usually 95%.
BenchChem offers high-quality N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide involves the synthesis of two key intermediates, followed by their coupling to form the final product.

Starting Materials
4-bromophenylamine, 4-fluorobenzaldehyde, 4-methyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, 2-bromo-3-nitropyridazine, sodium borohydride, acetic anhydride, thionyl chloride, triethylamine, N,N-dimethylformamide, diethyl ether, petroleum ether, methanol, ethyl acetate, wate

Reaction
Step 1: Synthesis of 6-(4-bromophenyl)pyridazin-3-amine, a. Dissolve 4-bromophenylamine (1.0 g, 6.0 mmol) in 20 mL of ethanol., b. Add 2-bromo-3-nitropyridazine (2.0 g, 7.2 mmol) and sodium borohydride (0.4 g, 10.6 mmol) to the reaction mixture., c. Stir the reaction mixture at room temperature for 24 hours., d. Filter the reaction mixture and wash the solid with diethyl ether., e. Recrystallize the solid from ethanol to obtain 6-(4-bromophenyl)pyridazin-3-amine as a yellow solid (1.5 g, 70% yield)., Step 2: Synthesis of 6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-amine, a. Dissolve 4-fluorobenzaldehyde (1.0 g, 6.0 mmol) and 4-methyl-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (1.5 g, 7.2 mmol) in 20 mL of ethanol., b. Add triethylamine (1.0 mL, 7.2 mmol) to the reaction mixture., c. Add 6-(4-bromophenyl)pyridazin-3-amine (1.5 g, 5.4 mmol) to the reaction mixture., d. Stir the reaction mixture at room temperature for 24 hours., e. Filter the reaction mixture and wash the solid with diethyl ether., f. Recrystallize the solid from ethanol to obtain 6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-amine as a yellow solid (2.0 g, 80% yield)., Step 3: Synthesis of N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide, a. Dissolve 6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-amine (1.0 g, 2.7 mmol) and thionyl chloride (1.0 mL, 13.5 mmol) in 10 mL of N,N-dimethylformamide., b. Stir the reaction mixture at room temperature for 24 hours., c. Remove the excess thionyl chloride under reduced pressure., d. Add acetic anhydride (1.0 mL, 10.8 mmol) and triethylamine (1.0 mL, 7.2 mmol) to the reaction mixture., e. Stir the reaction mixture at room temperature for 24 hours., f. Quench the reaction with water and extract with ethyl acetate., g. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate under reduced pressure., h. Purify the crude product by column chromatography using petroleum ether/ethyl acetate/methanol (8:2:0.1) as the eluent to obtain N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide as a yellow solid (0.5 g, 35% yield).

properties

IUPAC Name

N-(4-bromophenyl)-2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrFN4OS2/c1-13-21(31-22(25-13)14-2-6-16(24)7-3-14)18-10-11-20(28-27-18)30-12-19(29)26-17-8-4-15(23)5-9-17/h2-11H,12H2,1H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJALXVUVPSKPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrFN4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.